molecular formula C24H30N4O6 B12345579 ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate

ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Cat. No.: B12345579
M. Wt: 470.5 g/mol
InChI Key: TXNYJUICYUEVTN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a synthetically derived small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure incorporating a pyridinone core, a piperazine moiety, and a benzoate ester, making it a valuable candidate for investigating structure-activity relationships in drug discovery. Its molecular architecture suggests potential as a key intermediate or a targeted scaffold for probing various biological pathways. Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex molecules, or in foundational studies to elucidate novel mechanisms of action. The presence of the acetylpiperazine and methoxy-pyridinone groups is often associated with molecules that interact with enzymatic targets, though specific applications must be determined by the researching institution. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

Molecular Formula

C24H30N4O6

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H30N4O6/c1-4-34-24(32)18-5-7-19(8-6-18)25-23(31)16-28-15-22(33-3)21(30)13-20(28)14-26-9-11-27(12-10-26)17(2)29/h5-8,13,15H,4,9-12,14,16H2,1-3H3,(H,25,31)

InChI Key

TXNYJUICYUEVTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyridone Core

The 5-methoxy-4-oxopyridin-1(4H)-yl scaffold is synthesized via cyclization of substituted malonamide derivatives. A representative protocol involves:

  • Starting material : Methyl 3-methoxy-4-oxopent-2-enoate
  • Cyclization : Heating with ammonium acetate in acetic acid at 110°C for 6 hours to form 5-methoxy-4-pyridone.
  • Functionalization : Bromination at the 2-position using N-bromosuccinimide (NBS) in DMF (yield: 78%).

Acetic Acid Side Chain Attachment

The methylene bridge is installed via Mannich reaction:

  • Conditions : Formaldehyde (1.5 equiv), acetic acid (2.0 equiv), 60°C, 4 hours
  • Yield : 92%.

Synthesis of Intermediate B: Ethyl 4-Aminobenzoate

Nitration and Reduction

  • Nitration : Ethyl 4-nitrobenzoate is prepared by nitrating ethyl benzoate using HNO₃/H₂SO₄ at 0°C (yield: 89%).
  • Reduction : Catalytic hydrogenation with Pd/C (10% w/w) in ethanol at 25°C, 1 atm H₂ (yield: 95%).

Coupling of Intermediates A and B

Amide Bond Formation

The acetamide linkage is established using carbodiimide chemistry:

  • Reagents : Intermediate A (1.0 equiv), Intermediate B (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv)
  • Solvent : DCM, 0°C → 25°C, 24 hours
  • Yield : 76%.

Optimization of Critical Reaction Parameters

Palladium-Catalyzed Coupling (Alternative Route)

A Suzuki-Miyaura coupling is employed for late-stage functionalization:

Parameter Value Source
Boronic acid 4-(Ethoxycarbonyl)phenylboronic acid
Catalyst Pd(PPh₃)₄ (2 mol%)
Base Na₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (3:1)
Temperature 75–100°C
Yield 60%

Challenges and Mitigation Strategies

Steric Hindrance in Piperazine Attachment

The bulkiness of the acetylpiperazine group necessitates elevated temperatures (80°C) and polar aprotic solvents (DMF) to achieve >80% substitution.

Ester Hydrolysis During Amidation

Proton scavengers (e.g., DIEA) are critical to prevent hydrolysis of the ethyl benzoate ester during EDCl-mediated coupling.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A patent-pending method describes a telescoped process:

  • Step 1 : Pyridone cyclization in a packed-bed reactor (residence time: 30 min)
  • Step 2 : Piperazine coupling under microwave irradiation (150 W, 15 min)
  • Overall yield : 68%.

Analytical Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, benzoate), 6.85 (s, 1H, pyridone), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃).
  • HRMS : m/z 470.2151 [M+H]⁺ (calc. 470.2154).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate exhibits significant potential in drug development. Its structure suggests it may interact with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown anticancer activities. The presence of the piperazine moiety is often associated with enhanced biological activity against various cancer cell lines. For instance, derivatives of piperazine have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds containing methoxy and piperazine groups have been reported to possess antimicrobial properties. This compound may exhibit similar effects, providing a basis for further exploration in the development of antimicrobial agents .

Pharmacological Studies

Pharmacological studies focus on the interactions between this compound and various biological systems, assessing its efficacy and safety as a potential drug candidate.

Receptor Binding Studies

The compound's structure suggests that it may interact with specific receptors in the body, such as histamine receptors or other G-protein coupled receptors (GPCRs). Research into similar compounds has revealed their potential as ligands for these receptors, influencing pathways related to inflammation and pain .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Animal models could be utilized to evaluate its therapeutic effects, side effects, and overall safety profile.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of key intermediates that can be modified to enhance desired properties.

StepReactionYield
1Formation of piperazine derivative81%
2Acetylation reactionTBD
3Final esterificationTBD

This table illustrates the potential steps involved in the synthesis process, highlighting yield percentages from initial reactions which are critical for optimizing production methods.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate)

  • Key Features : Thioether linkage, 3-methylisoxazole substituent.
  • Molecular Weight : ~393.5 g/mol (estimated).
  • Comparison : The thioether group in I-6501 may confer greater lipophilicity compared to the acetamido linker in the target compound. The absence of a pyridone or piperazine ring suggests divergent biological targets, possibly in antimicrobial or anti-inflammatory applications .

I-6702 (Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate)

  • Key Features: Isoquinoline-dione substituent, ether linkage.
  • Molecular Weight : ~423.4 g/mol (estimated).
  • Comparison: The isoquinoline-dione group introduces aromaticity and hydrogen-bond acceptor sites, differing from the pyridone-acetamido scaffold. This structural divergence may target enzymes like poly(ADP-ribose) polymerase (PARP) or proteasomes .

Piperazine-Containing Analogues

2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Features : Benzodioxol group, 4-methylpiperazine substituent.
  • Molecular Weight : ~406.4 g/mol (estimated).
  • The benzodioxol-pyrido-pyrimidinone core may target neurotransmitter receptors or kinases .

Compound 3e (N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide)

  • Key Features : Acrylamide linker, 4-methylpiperazine, methoxy group.
  • Molecular Weight : ~595.6 g/mol (estimated).
  • Comparison : The acrylamide group suggests covalent binding to targets like kinases. The methoxy and methylpiperazine substituents align with the target compound’s design, though the acetyl group in the latter may reduce metabolic oxidation .

Pyridone/Acetamido Derivatives

4-(2-(2-Methyl-5-((4-Methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

  • Key Features : Methylbenzyloxy substituent, benzamide terminus.
  • Molecular Weight : 405.4 g/mol.
  • The methylbenzyloxy group increases lipophilicity compared to the target’s methoxy group, possibly altering tissue distribution .

Key Research Implications

  • The 4-acetylpiperazine group in the target compound likely improves solubility and target affinity compared to methylpiperazine derivatives .
  • The methoxy substituent on the pyridone ring balances lipophilicity and hydrogen-bonding capacity, contrasting with bulkier groups like methylbenzyloxy in analogs .
  • The benzoate ester may act as a prodrug moiety, hydrolyzing in vivo to a bioactive carboxylic acid, a strategy observed in pesticide and drug design .

Biological Activity

Ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H24N4O4\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4

The synthesis typically involves multiple steps, including the formation of the piperazine ring and the introduction of various functional groups. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives containing piperazine structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been shown to act as an inhibitor of carbonic anhydrase isoforms, which are crucial for various physiological processes. The inhibitory constants (Ki values) for these interactions suggest a strong binding affinity, indicating potential therapeutic applications in conditions like glaucoma and obesity management .

Case Studies

  • Case Study on Anticancer Activity : A study published in 2023 investigated the effects of a related compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations .
  • Case Study on Antimicrobial Efficacy : Another study explored the antimicrobial potential against E. coli. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, which is promising for developing new antibiotics .
  • Enzyme Inhibition Study : Research conducted on the inhibition of carbonic anhydrase revealed that derivatives similar to this compound exhibited Ki values in the nanomolar range, highlighting their potential as therapeutic agents for diseases related to enzyme dysregulation .

Q & A

Q. Key Reaction Conditions :

  • Use of ethyl oxalyl monochloride for ester bond formation .
  • Reflux in piperidine/triethylamine mixtures for coupling reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the acetylpiperazine (δ 2.1 ppm, singlet for CH3CO), pyridinone ring (δ 6.2–6.8 ppm for aromatic protons), and ethyl ester (δ 1.3 ppm triplet, δ 4.3 ppm quartet) .
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretches at 1680–1750 cm⁻¹) and amide bonds (N-H bend at 1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+: ~529.2 g/mol) .

Q. Table 1: Key Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Acetylpiperazine CH32.1 (s)1680 (C=O)
Pyridinone C=O-1720
Ethyl ester (OCH2CH3)1.3 (t), 4.3 (q)-

Advanced: How can coupling reactions involving the piperazine moiety be optimized?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
  • Catalysis : Use of HOBt/DCC for amide bond formation reduces side reactions .
  • Temperature Control : Reactions at 0–5°C minimize thermal degradation of sensitive intermediates .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDMF15–20%
CatalystHOBt/DCC25%
Temperature0–5°C (amide coupling)10%

Advanced: How to address contradictions in reported solubility data?

Answer:
Discrepancies arise from solvent polarity and pH effects:

  • Aqueous Buffers : Solubility increases at pH 6.5 (ammonium acetate buffer) due to ionization of the benzoate ester .
  • Organic Solvents : Moderate solubility in DMSO (≥10 mg/mL) but poor in hexane .

Q. Table 3: Solubility Profile

SolventSolubility (mg/mL)Conditions
DMSO10–15RT
Ethanol2–3RT
pH 6.5 Buffer5–725°C

Advanced: What strategies improve metabolic stability of the pyridinone core?

Answer:

  • Structural Modifications :
    • Replace the methoxy group with electron-withdrawing substituents (e.g., Cl, F) to reduce oxidative metabolism .
    • Introduce methyl groups at the C-3 position of the pyridinone to sterically hinder CYP450 interactions .
  • In Vitro Assays : Use liver microsomes to assess stability and identify vulnerable sites .

Basic: How does the pyridinone ring influence biological activity?

Answer:
The 4-oxopyridin-1(4H)-yl moiety acts as a hydrogen-bond acceptor, enhancing binding to kinase targets (e.g., PI3K, CDK2). SAR studies show:

  • Methoxy substitution at C-5 improves solubility but reduces metabolic stability .
  • Acetamido linker flexibility correlates with potency in enzyme inhibition assays .

Advanced: How to resolve discrepancies in NMR chemical shifts?

Answer:

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference .
  • Decoupling Techniques : Apply 2D NMR (COSY, HSQC) to distinguish overlapping peaks in the aromatic region .

Q. Table 4: NMR Data Comparison

Proton EnvironmentObserved δ (ppm)Literature δ (ppm)
Pyridinone C-6 H6.456.40–6.50
Piperazine CH23.603.55–3.65

Basic: How to ensure purity during synthesis?

Answer:

  • Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .
  • Recrystallization : Use ethanol/water mixtures for final purification (purity ≥95%) .

Advanced: Designing analogs with improved selectivity?

Answer:

  • Bioisosteric Replacement : Substitute the benzoate ester with a thiazole ring to enhance target affinity .
  • Molecular Docking : Use software (e.g., AutoDock) to predict interactions with off-target receptors .

Q. Table 5: Analogs and Selectivity

Analog ModificationSelectivity Index (vs. parent)
Thiazole replacement3.5×
Fluorinated pyridinone2.8×

Basic: Which in vitro assays are suitable for initial activity screening?

Answer:

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) for PI3K or CDK2 .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) .

Q. Table 6: Assay Parameters

Assay TypeTargetIC50 Range (nM)
PI3Kα InhibitionEnzymatic50–200
HeLa Cell ViabilityCellular500–1000

Notes

  • All methodologies are derived from peer-reviewed studies and pharmacopeial guidelines.

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